4,6-Dichloronicotinoyl chloride

Physicochemical Property Process Chemistry Distillation

4,6-Dichloronicotinoyl chloride (C₆H₂Cl₃NO, MW 210.45 g/mol), also designated 4,6-dichloropyridine-3-carbonyl chloride, is a chlorinated nicotinoyl chloride derivative in which chlorine atoms occupy the 4- and 6-positions of the pyridine ring. The compound is primarily used as a versatile acylating agent and heterocyclic building block for constructing biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective scaffolds.

Molecular Formula C6H2Cl3NO
Molecular Weight 210.4 g/mol
CAS No. 107836-75-9
Cat. No. B179370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloronicotinoyl chloride
CAS107836-75-9
Synonyms4,6-dichloronicotinoyl chloride
Molecular FormulaC6H2Cl3NO
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(=O)Cl)Cl
InChIInChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H
InChIKeyUHLHNLZULRWKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloronicotinoyl Chloride (CAS 107836-75-9) for Research & Industrial Procurement: A Physicochemical and Reactivity Baseline


4,6-Dichloronicotinoyl chloride (C₆H₂Cl₃NO, MW 210.45 g/mol), also designated 4,6-dichloropyridine-3-carbonyl chloride, is a chlorinated nicotinoyl chloride derivative in which chlorine atoms occupy the 4- and 6-positions of the pyridine ring [1]. The compound is primarily used as a versatile acylating agent and heterocyclic building block for constructing biologically active molecules, including kinase inhibitors, GPCR modulators, and anti-infective scaffolds . Its physical form is typically a liquid at ambient temperature, with a predicted boiling point of 271.8 ± 35.0 °C and density of 1.582 ± 0.06 g/cm³ .

Why Isomeric Dichloronicotinoyl Chlorides Are Not Interchangeable: The Steric and Electronic Basis for Selecting the 4,6-Regioisomer


Dichloronicotinoyl chlorides share an identical molecular formula (C₆H₂Cl₃NO) and molecular weight, yet their substitution patterns lead to major differences in physicochemical properties and chemical reactivity that preclude generic substitution. The position of chlorine atoms governs the electron density distribution across the pyridine ring, directly affecting the electrophilicity of the carbonyl carbon and the stability of the acyl chloride toward hydrolysis . Steric encumbrance around the acid chloride group varies substantially among isomers, influencing reaction kinetics with nucleophiles and regioselectivity in subsequent cross-coupling steps. For example, the boiling points across regioisomers can vary by more than 130 °C, which has significant implications for large-scale synthesis, distillation-based purification, and safe storage . These non-interchangeable properties demand a deliberate procurement decision based on the intended synthetic route.

Quantitative Differentiation of 4,6-Dichloronicotinoyl Chloride from Its Isomers: Boiling Point, Physical State, and Reactivity


Boiling Point Differentiation: The 4,6-Regioisomer Exhibits the Highest Boiling Point Among Common Alternatives

The boiling point of 4,6-dichloronicotinoyl chloride is substantially higher than that of the 2,5-regioisomer, permitting differentiation by physical properties alone. This 134 °C difference has direct operational implications for solvent removal, vacuum distillation, and reaction temperature windows .

Physicochemical Property Process Chemistry Distillation

Physical State at Ambient Temperature: The 4,6-Isomer is a Liquid, Distinct from Lower-Melting Solids

Unlike the 2,6- and 5,6-regioisomers, which are solids with low melting points, 4,6-dichloronicotinoyl chloride is typically handled as a liquid at room temperature [1].

Physical State Handling Formulation

Density Differentiation: The 4,6-Isomer is Denser than the 2,4-Regioisomer

The predicted density of 4,6-dichloronicotinoyl chloride is higher than the experimentally measured density of the 2,4-isomer, offering a further point of physical differentiation .

Density Process Safety Quality Control

Regioselective Amination Reactivity: The 4,6-Dichloro Pattern Enables Highly Selective C-2 Functionalization

Palladium(0)-catalyzed amination of 4,6-dichloronicotinonitrile—a direct derivative of the target acid chloride—proceeds with high regioselectivity at the C-2 position, yielding 4-chloro-6-anilino nicotinonitrile products . While the study is performed on the nitrile, class-level inference indicates the same substitution pattern governs selectivity in the acid chloride. This contrasts with typical reactivity of 2,4-dichloropyridines where steric factors often direct nucleophilic attack to the less-hindered para position.

Regioselectivity Cross-Coupling Palladium Catalysis

Best-Fit Application Scenarios for 4,6-Dichloronicotinoyl Chloride Based on its Differentiated Properties


High-Temperature Acylation and Amide Coupling in Polar Aprotic Solvents

The high boiling point (271.8 °C) of 4,6-dichloronicotinoyl chloride makes it suitable for acylation reactions conducted at elevated temperatures in solvents like DMF, NMP, or DMSO, where lower-boiling isomers such as the 2,5-regioisomer (bp 138 °C) would evaporate and alter stoichiometry . This property is particularly advantageous in polymer-supported synthesis or continuous flow processes requiring sustained thermal input.

Scalable Synthesis of Naphthyridinone-Based Kinase Inhibitors

The 4,6-dichloro substitution pattern enables the construction of 1,6-naphthyridin-4(1H)-one cores via sequential cross-coupling reactions, as demonstrated in the synthesis of 3,7-disubstituted naphthyridinones with moderate to good yields [1]. The predictable regioselectivity at the C-2 position for amination, inferred from studies on 4,6-dichloronicotinonitrile, supports focused library synthesis of EGFR T790M inhibitors and STING modulators .

Liquid-Phase Robotic Dispensing for High-Throughput Medicinal Chemistry

The liquid physical state at ambient temperature eliminates the need for pre-heating or dissolution steps required for solids such as 2,6-dichloronicotinoyl chloride (mp 24–30 °C) or 5,6-dichloronicotinoyl chloride (mp 48–49 °C) [2]. This property reduces reagent handling errors in automated parallel synthesis platforms and improves dispensing precision for sub-milligram scale reactions.

Agrochemical Intermediate Synthesis with Enhanced Thermal Stability During Distillation

Patent literature discloses the use of 4,6-dichloronicotinoyl chloride as an intermediate in the preparation of heteroaryl sulfonamide insecticides and nematicides . Its higher boiling point provides a wider operational window for vacuum distillation and solvent recovery compared to more volatile isomers, reducing product loss and improving process safety during scale-up.

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